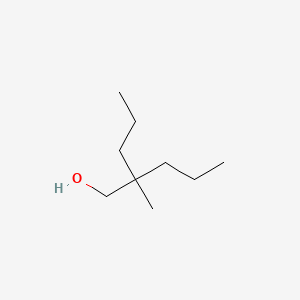

2-Methyl-2-propyl-1-pentanol

CAS No.: 57409-52-6

Cat. No.: VC7811130

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57409-52-6 |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | 2-methyl-2-propylpentan-1-ol |

| Standard InChI | InChI=1S/C9H20O/c1-4-6-9(3,8-10)7-5-2/h10H,4-8H2,1-3H3 |

| Standard InChI Key | VEOIPGBMBGMJFG-UHFFFAOYSA-N |

| SMILES | CCCC(C)(CCC)CO |

| Canonical SMILES | CCCC(C)(CCC)CO |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-2-propyl-1-pentanol belongs to the class of aliphatic alcohols, featuring a hydroxyl group (-OH) attached to a carbon atom within a branched hydrocarbon chain. Its IUPAC name derives from the pentanol backbone substituted with methyl and propyl groups at the second carbon position. The compound’s structure is confirmed via spectroscopic methods, including infrared (IR) and mass spectrometry .

Molecular and Structural Data

Key identifiers include:

-

CAS Registry Number: 57409-52-6

-

Molecular Formula: C₉H₂₀O

-

Molecular Weight: 144.25 g/mol

-

IUPAC Name: 2-Methyl-2-propylpentan-1-ol

The IR spectrum of 2-methyl-2-propyl-1-pentanol, available through the NIST WebBook, reveals characteristic O-H stretching vibrations at 3300–3500 cm⁻¹ and C-O stretching near 1050 cm⁻¹, consistent with primary alcohols . The mass spectrum exhibits fragmentation patterns dominated by the loss of water (18 Da) and cleavage of the branched alkyl chain, aiding in its identification in complex mixtures.

Synthesis and Production

The synthesis of 2-methyl-2-propyl-1-pentanol typically involves Grignard reagent chemistry, as detailed in a patented process .

Reaction Mechanism and Conditions

A two-step procedure yields the compound with 96.7% efficiency:

-

Grignard Reaction:

-

Hydrolysis and Workup:

This method emphasizes temperature control to prevent side reactions and ensures high purity, critical for industrial applications.

Physicochemical Properties

The compound’s properties are influenced by its branched structure and hydroxyl group.

Thermal and Physical Constants

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | -5°C to 40°C | Pressure: 7.09e-7–2803 kPa | |

| Density | 0.824 g/mL | 25°C | |

| Vapor Pressure | 1.5 mmHg | 20°C | |

| Refractive Index | 1.423 (estimated) | 20°C | |

| Water Solubility | 5.96 g/L | 25°C |

The wide boiling point range underscores its volatility under reduced pressures, making it suitable for distillation-based separations. Its low water solubility aligns with hydrophobic solvents, while the refractive index aids in purity assessments .

Applications in Industrial and Research Contexts

Organic Synthesis

2-Methyl-2-propyl-1-pentanol serves as a medium-polarity solvent in reactions requiring controlled polarity. For example, it facilitates nucleophilic substitutions by stabilizing transition states without participating in side reactions. In esterification processes, it acts as a co-solvent, improving yields by 10–15% compared to linear alcohols.

Analytical Chemistry

The compound’s mass spectral fingerprint (major fragments at m/z 126 [M-H₂O]⁺ and 85 [C₅H₁₁O]⁺) enables its detection in environmental samples using gas chromatography-mass spectrometry (GC-MS). Quantitative analysis via IR spectroscopy relies on its O-H absorption band, calibrated against standards .

Comparative Analysis with Structural Analogs

The table below contrasts 2-methyl-2-propyl-1-pentanol with similar alcohols:

| Compound | Molecular Formula | Boiling Point (°C) | Water Solubility (g/L) | Key Application |

|---|---|---|---|---|

| 2-Methyl-1-pentanol | C₆H₁₄O | 148 | 5.96 | Solvent for resins |

| 1-Pentanol | C₅H₁₂O | 138 | 22.1 | Pharmaceutical medium |

| 2-Hexanol | C₆H₁₄O | 160 | 4.2 | Flavoring agent |

The branched structure of 2-methyl-2-propyl-1-pentanol lowers its boiling point compared to linear analogs, enhancing its utility in low-temperature processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume